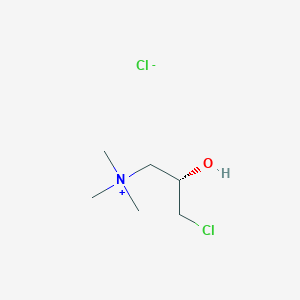

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Übersicht

Beschreibung

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chiral center, making it optically active. It is commonly used for its antimicrobial properties and as a reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of (S)-(-)-epichlorohydrin with trimethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of reactants that favors the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert it to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce a range of alcohols, ketones, or aldehydes .

Wissenschaftliche Forschungsanwendungen

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.

Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.

Wirkmechanismus

The mechanism of action of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interacts with proteins and enzymes, inhibiting their function and contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trimethylamine hydrochloride

- Tetramethylammonium chloride

- Triethylammonium chloride

Comparison

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its chiral center, which imparts optical activity and can influence its biological interactions. Compared to other quaternary ammonium compounds, it has a specific structure that allows for targeted applications in antimicrobial treatments and organic synthesis .

Biologische Aktivität

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly referred to as CHPTAC, is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological effects, including toxicity, genotoxicity, and antimicrobial properties, supported by relevant data and case studies.

- Chemical Formula : C₆H₁₅Cl₂NO

- Molecular Weight : 180.10 g/mol

- Structure : The compound consists of a quaternary ammonium group that imparts cationic characteristics, enhancing its interaction with negatively charged microbial membranes.

Acute Toxicity

Research indicates that CHPTAC exhibits low toxicity in acute exposure scenarios. The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating a relatively safe profile for single-dose administration . Dermal exposure also presents low irritation potential, with no significant sensitization observed in guinea pig models .

Genotoxicity

The genotoxic potential of CHPTAC has been evaluated through various assays:

- Salmonella/Microsome Assay : Positive results were observed for gene mutations in several strains (TA 1535 and TA 100) both with and without metabolic activation .

- Chromosomal Aberration Tests : The compound has shown positive results in human lymphocyte tests, indicating potential DNA damage under certain conditions .

- Micronucleus Test : In vivo studies using NMRI mice indicated that while high doses led to significant toxicity (including clonic convulsions), the compound did not exhibit mutagenic effects under this specific test .

Antimicrobial Activity

CHPTAC demonstrates significant antimicrobial properties against a range of pathogens. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Key findings include:

- Bacterial Efficacy : Studies have shown that CHPTAC is effective against Gram-positive and Gram-negative bacteria, making it suitable for use in disinfectants and antiseptics. Its mechanism involves binding to the negatively charged components of the microbial cell wall, which enhances its biocidal activity.

- Fungal Activity : The compound also exhibits antifungal properties, contributing to its potential application in personal care products and agricultural settings.

Applications

The biological activity of CHPTAC extends into various fields:

- Disinfectants and Antiseptics : Due to its antimicrobial properties, CHPTAC is utilized in formulations aimed at reducing microbial load on surfaces.

- Textile Industry : It serves as a cation-generating agent for cellulose cationization processes, enhancing fabric properties .

- Water Treatment : Its ability to interact with organic pollutants suggests potential applications in wastewater treatment technologies.

Study on Antimicrobial Efficacy

A recent study highlighted the effectiveness of CHPTAC in reducing microbial contamination on surfaces. The study reported a significant reduction in bacterial counts when surfaces were treated with CHPTAC solutions compared to untreated controls. This reinforces its utility as an effective disinfectant in healthcare settings.

Interaction with Biological Membranes

Research examining the interactions between CHPTAC and biological membranes indicates that it can disrupt membrane integrity. This leads to increased permeability and eventual cell death in susceptible microorganisms. Such findings underscore the importance of understanding the compound's mechanism of action for developing effective antimicrobial agents.

Eigenschaften

IUPAC Name |

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-FYZOBXCZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383162 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101396-91-2 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in synthetic chemistry?

A1: this compound serves as a versatile starting material for synthesizing various compounds. For instance, it can be reacted with sodium sulfite to produce 2-hydroxy-3-trimethylammonium-1-propanesulfonate. [] This zwitterionic compound can then be further derivatized, for example, by reacting it with tosyl chloride to yield 2-tosyloxy-3-trimethylammonium-1-propanesulfonate. [] These zwitterionic compounds hold potential as precursors for developing new functionalized phosphines, which are valuable ligands in organometallic chemistry and catalysis. []

Q2: How is this compound utilized in material science?

A2: this compound plays a crucial role in creating chiral hybrid materials with interesting optical properties. By reacting it with antimony(III) chloride, researchers have successfully synthesized enantiomorphic hybrids exhibiting circularly polarized luminescence (CPL). [] These hybrids adopt a 0D structure, featuring isolated SbCl5 pyramids separated by (3-chloro-2-hydroxypropyl)trimethylammonium chloride cations. [] The chirality of the organic cation induces strong chiral-optical properties in the resulting material, making it a promising candidate for applications in areas such as bioresponsive imaging and 3D displays. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.